molecular formula C29H25N5O5S B2960314 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 689772-61-0

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B2960314
Numéro CAS: 689772-61-0
Poids moléculaire: 555.61
Clé InChI: ZEQVYNUJQNJNDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure comprises multiple functional groups, including a benzodioxole moiety, a morpholine ring, and a pyrido[1,2-a]pyrimidinone core, making it a versatile compound for chemical reactions and biological interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyrido[1,2-a]pyrimidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions may involve or .

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like or .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the benzodioxole moiety may yield carboxylic acids , while reduction of the pyrido[1,2-a]pyrimidinone core could produce alcohols .

Applications De Recherche Scientifique

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound for research and development.

Activité Biologique

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one represents a complex organic structure that combines various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C27H24N3O4SC_{27}H_{24}N_3O_4S with a molecular weight of approximately 505.56 g/mol. Its structure includes:

  • Benzodioxole moiety : Known for its role in enhancing bioactivity.
  • Morpholine ring : Often associated with improved solubility and bioavailability.
  • Quinazolinone core : Recognized for its diverse pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The quinazolinone core is known to inhibit specific kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activities, potentially affecting pathways involved in cancer progression and inflammation.
  • Sulfur-containing Functional Groups : The presence of sulfur can enhance binding affinity to protein targets, influencing the compound's efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • Results : The compound showed an IC50 value around 0.3 µM for MV4-11 cells, indicating potent anti-proliferative activity. This was measured using thymidine uptake assays on day 2 of culture .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

  • Xenograft Models : Nude mice bearing tumors derived from BRAF mutant lines exhibited dose-dependent growth inhibition when treated with the compound.
  • Dosage and Efficacy : Effective treatment was observed at doses as low as 10 mg/kg, demonstrating its potential for oral administration .

Comparative Analysis with Similar Compounds

Compound NameMain ActivityIC50 Value (µM)Notes
AZD6244MEK1/2 Inhibition0.3 - 1.2Effective against acute leukemia cell lines .
GefitinibEGFR Inhibition14 - 50Targets specific mutations in lung cancer .
PD0325901pMAPK Inhibition20 - 99Shows prolonged effects in lung tissue .

Case Study 1: Acute Leukemia Treatment

A study investigated the use of the compound in treating acute leukemia by targeting MEK-MAPK pathways. The results indicated that treatment led to significant down-regulation of phospho-ERK1/2 levels in treated cells, correlating with reduced tumor growth.

Case Study 2: Solid Tumor Models

In another study involving solid tumor models, the compound demonstrated effective tumor shrinkage in xenograft models at varying dosages. The pharmacokinetic profile suggested favorable absorption characteristics, supporting its potential as an oral therapeutic agent.

Propriétés

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O5S/c35-27-14-20(30-26-3-1-2-8-33(26)27)17-40-29-31-23-6-5-21(32-9-11-37-12-10-32)15-22(23)28(36)34(29)16-19-4-7-24-25(13-19)39-18-38-24/h1-8,13-15H,9-12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVYNUJQNJNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=O)N7C=CC=CC7=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.